1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine
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Overview
Description
1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a phenoxyethyl group, which is further substituted with a methyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine typically involves multiple steps. One common approach is to start with the preparation of the phenoxyethyl intermediate, which is then reacted with pyrrolidine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, palladium or copper catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-{2-[3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole .
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Uniqueness
The presence of the dioxaborolan group enhances its utility in cross-coupling reactions, while the pyrrolidine ring provides additional sites for functionalization .
Properties
Molecular Formula |
C19H30BNO3 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
1-[2-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C19H30BNO3/c1-15-12-16(20-23-18(2,3)19(4,5)24-20)14-17(13-15)22-11-10-21-8-6-7-9-21/h12-14H,6-11H2,1-5H3 |
InChI Key |
ZDTDVRJUJYDUBJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCN3CCCC3)C |
Origin of Product |
United States |
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